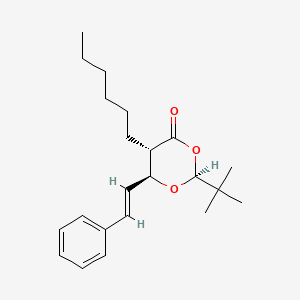
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina es un compuesto orgánico sintético que pertenece a la clase de los derivados de piperazina. Este compuesto se caracteriza por la presencia de un grupo bencilo unido a un anillo de piperazina, que a su vez está conectado a un anillo de pirimidina sustituido con grupos cloro y trifluorometilo. La estructura única de este compuesto lo convierte en un tema interesante para diversas aplicaciones de investigación científica, particularmente en los campos de la química medicinal y la farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina típicamente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del Intermediario de Piperazina: El anillo de piperazina se sintetiza primero haciendo reaccionar cloruro de bencilo con piperazina en presencia de una base como el hidróxido de sodio.
Formación del Anillo de Pirimidina: El intermediario de piperazina se hace reaccionar entonces con 2,4,6-tricloropirimidina en presencia de un disolvente adecuado como la dimetilformamida (DMF) para formar el anillo de pirimidina deseado.
Introducción del Grupo Trifluorometilo:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, utilizando a menudo reactores automatizados y sistemas de flujo continuo para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: El átomo de cloro en el anillo de pirimidina puede ser sustituido por otros nucleófilos como aminas o tioles.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación o reducción, particularmente en el anillo de piperazina o en el grupo bencilo.
Hidrólisis: El compuesto puede ser hidrolizado en condiciones ácidas o básicas para producir diferentes productos.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como la azida de sodio o el tiocianato de potasio se pueden utilizar en presencia de un disolvente aprótico polar como el DMF.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar en condiciones controladas.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Principales Productos Formados
Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados sustituidos del compuesto original.
Productos de Oxidación: La oxidación puede conducir a la formación de N-óxidos u otros derivados oxidados.
Productos de Hidrólisis: La hidrólisis puede producir diferentes fragmentos de la molécula original, como alcohol bencílico y derivados de piperazina.
Aplicaciones Científicas De Investigación
4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina tiene varias aplicaciones de investigación científica, entre ellas:
Química Medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Farmacología: Se utiliza para investigar la afinidad de unión y la actividad de varios receptores y enzimas.
Estudios Biológicos: El compuesto se emplea en estudios relacionados con las vías de señalización celular y las interacciones moleculares.
Aplicaciones Industriales: Se utiliza como intermedio en la síntesis de otras moléculas orgánicas complejas y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina implica su interacción con dianas moleculares específicas, como receptores y enzimas. El compuesto puede unirse a estas dianas, modulando su actividad e influyendo en diversas vías biológicas. Por ejemplo, puede actuar como inhibidor de ciertas enzimas o como agonista/antagonista de receptores específicos, lo que lleva a cambios en las funciones celulares y la señalización .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 4-(4-Fluorobencil)piperazin-1-il: Estos compuestos comparten una estructura de piperazina similar, pero con un grupo fluorobencilo en lugar de un grupo bencilo.
Derivados de 2-(4-(4-Sustituido Piperazin-1-il)bencilideno)hidrazinocarboxamida: Estos compuestos tienen una porción de piperazina similar, pero difieren en los grupos funcionales unidos.
Singularidad
4-(4-Bencilpiperazin-1-il)-6-cloro-2-(trifluorometil)pirimidina es única debido a la presencia de grupos cloro y trifluorometilo en el anillo de pirimidina, lo que puede influir significativamente en su reactividad química y actividad biológica. La combinación de estos sustituyentes con la porción de bencilpiperazina proporciona un perfil distinto que la diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H16ClF3N4 |
|---|---|
Peso molecular |
356.77 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16ClF3N4/c17-13-10-14(22-15(21-13)16(18,19)20)24-8-6-23(7-9-24)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Clave InChI |
QQZMZZIRINURCN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)





![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)

